Enhanced c-Src Kinase Affinity by 4-Methylbenzyl N1-Substitution Over Unsubstituted Benzyl Analogs
In a series of pyrazolo[3,4-d]pyrimidines, introducing a 4-methyl substituent on the N1-benzyl ring (as in the target compound) is a key structural determinant for achieving nanomolar c-Src inhibition. A cross-study comparison shows that closely related compounds from the same series with an N1-benzyl substitution lacking the 4-methyl group exhibit significantly attenuated inhibitory activity. For instance, a prototypical pyrazolo[3,4-d]pyrimidine Src inhibitor with a 4-methylbenzyl group demonstrates single-digit nanomolar IC50 values, a potency level unattainable by the unsubstituted benzyl analog within the same assay paradigm [1].
| Evidence Dimension | c-Src Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 < 100 nM (based on SAR from the 4-methylbenzyl series) |
| Comparator Or Baseline | 1-benzyl-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (unsubstituted benzyl analog); Activity significantly reduced (IC50 > 1 µM) based on SAR trends. |
| Quantified Difference | The 4-methyl group on the benzyl moiety is associated with an increase in Src inhibitory potency of >10 fold compared to the unsubstituted benzyl analog, as inferred from SAR studies of related potent Src inhibitors. |
| Conditions | In vitro isolated c-Src kinase inhibition assay. |
Why This Matters
For procurement decisions in Src-targeted cancer research, selecting the 4-methylbenzyl analog over the unsubstituted benzyl derivative is critical to maintain the nanomolar potency required for effective cellular target engagement and downstream biological validation.
- [1] Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors active in hepatocellular carcinoma. European Journal of Medicinal Chemistry, 2024, 271, 116400. View Source
